3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
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Overview
Description
3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Coupling Reaction: The indole derivative is then coupled with a benzoyl chloride derivative under basic conditions to form the final benzamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to its electron-rich nature.
Nucleophilic Substitution: The fluorine atom on the benzene ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole moiety.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Nucleophilic Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Electrophilic Substitution: Substituted indole derivatives with various functional groups.
Nucleophilic Substitution: Derivatives with different nucleophiles replacing the fluorine atom.
Oxidation and Reduction: Oxidized or reduced forms of the indole moiety.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting various diseases.
Biological Studies: The compound can be used to study the biological activities of indole derivatives, including their anticancer, antiviral, and antimicrobial properties.
Chemical Biology: It can serve as a probe to investigate molecular interactions and pathways involving indole derivatives.
Industrial Applications: The compound may find use in the synthesis of advanced materials and as a precursor for other functionalized indole derivatives.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 5-fluoro-2-methyl-N-[2-(1H-indol-3-yl)ethyl]benzamide
- 3-chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide
- N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-trifluoromethylbenzamide
Uniqueness
3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to the presence of the fluorine atom, which can significantly influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .
Properties
Molecular Formula |
C18H17FN2O |
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Molecular Weight |
296.3 g/mol |
IUPAC Name |
3-fluoro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C18H17FN2O/c1-12-5-6-17-16(9-12)14(11-21-17)7-8-20-18(22)13-3-2-4-15(19)10-13/h2-6,9-11,21H,7-8H2,1H3,(H,20,22) |
InChI Key |
RHBZBKJKSZDERK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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